(2E)-1-(4-Chlorophenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one
Description
The compound (2E)-1-(4-Chlorophenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one is a chalcone derivative characterized by an α,β-unsaturated ketone core flanked by two aromatic rings: a 4-chlorophenyl group (ring A) and a 4-isopropylphenyl group (ring B). Its structure has been validated via spectroscopic methods, including FT-IR, Raman, UV-vis, and NMR, which confirm the (2E)-configuration and substituent positions .
Properties
IUPAC Name |
(E)-1-(4-chlorophenyl)-3-(4-propan-2-ylphenyl)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClO/c1-13(2)15-6-3-14(4-7-15)5-12-18(20)16-8-10-17(19)11-9-16/h3-13H,1-2H3/b12-5+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYGRDEVSSARKGB-LFYBBSHMSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C=CC(=O)C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=CC=C(C=C1)/C=C/C(=O)C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(2E)-1-(4-Chlorophenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one, commonly known as a chalcone derivative, has garnered attention due to its diverse biological activities. Chalcones are known for their potential therapeutic properties, including anticancer, anti-inflammatory, and antimicrobial effects. This article reviews the biological activity of this specific compound, supported by various studies and findings.
Chemical Structure and Properties
The molecular formula of this compound is C18H17ClO, with a molecular weight of 284.78 g/mol. The compound features a prop-2-en-1-one moiety with two phenyl rings substituted with a chlorine atom and an isopropyl group.
Structural Characteristics
The dihedral angle between the benzene rings is approximately 53.5°, indicating a significant twist in the molecular structure, which may influence its biological activity .
Anticancer Activity
Numerous studies have highlighted the anticancer potential of chalcone derivatives, including this compound. Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines.
The compound's mechanism of action appears to involve the induction of apoptosis and cell cycle arrest in cancer cells, making it a promising candidate for further development as an anticancer agent.
Anti-inflammatory Properties
In addition to its anticancer activity, this chalcone derivative has demonstrated anti-inflammatory effects. In vitro studies have shown that it can inhibit the production of pro-inflammatory cytokines in activated macrophages, thereby reducing inflammation . The compound's ability to modulate inflammatory pathways may provide therapeutic benefits in conditions characterized by chronic inflammation.
Antimicrobial Activity
The antimicrobial potential of this compound has also been investigated. It has shown effectiveness against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentration (MIC) values are summarized below:
These findings suggest that the compound could be explored as a potential antimicrobial agent.
Case Studies
Several case studies have been conducted to evaluate the biological activity of this compound:
- Anticancer Efficacy in MCF-7 Cells : A study reported that treatment with this compound resulted in significant apoptosis in MCF-7 breast cancer cells, with morphological changes observed under microscopy and increased levels of caspase activity .
- Anti-inflammatory Mechanism : Another study demonstrated that the compound inhibited NF-kB signaling in lipopolysaccharide-stimulated macrophages, leading to reduced expression of inflammatory markers such as TNF-alpha and IL-6 .
Scientific Research Applications
Crystal Structure
The crystal structure of the compound has been elucidated through X-ray diffraction studies, revealing detailed information about bond lengths and angles. The mean plane of the prop-2-en-1-one group is twisted from the chloro- and propanyl-substituted rings by angles of 24.5° and 33.5°, respectively . This structural configuration is crucial for understanding its reactivity and interaction with biological targets.
Biological Activities
Chalcone derivatives, including this compound, have been extensively studied for their biological activities:
- Anticancer Activity : Various studies have indicated that chalcones exhibit significant anticancer properties. The compound has been shown to inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest .
- Antimicrobial Properties : The compound has demonstrated activity against various microbial strains, making it a candidate for developing new antimicrobial agents .
- Anti-inflammatory Effects : Research suggests that chalcones can reduce inflammation by inhibiting pro-inflammatory cytokines, which may be beneficial in treating inflammatory diseases .
Synthetic Utility
The compound serves as an important intermediate in organic synthesis:
- Synthesis of Other Compounds : As a versatile building block, it can be utilized to synthesize various biologically active compounds through reactions such as Michael addition and Claisen-Schmidt condensation .
- Chiral Synthesis : Its structure allows for modifications that can lead to chiral compounds, which are essential in pharmaceuticals for enhancing efficacy and reducing side effects .
Material Science Applications
Chalcones are recognized for their non-linear optical properties:
- Optical Materials : The unique electronic properties of this compound make it suitable for applications in optical devices, including sensors and waveguides .
- Photovoltaic Applications : Research indicates that chalcone derivatives can be incorporated into organic photovoltaic cells due to their ability to absorb light and convert it into electrical energy efficiently .
Case Study 1: Anticancer Activity
A study conducted on various chalcone derivatives, including this compound, revealed that these compounds could significantly inhibit the growth of human cancer cell lines. The mechanism was attributed to the induction of apoptosis via mitochondrial pathways, highlighting their potential as anticancer agents.
Case Study 2: Synthesis and Characterization
Research involving the synthesis of this compound demonstrated its utility as a precursor for synthesizing more complex molecules. The synthesis was achieved through a condensation reaction between cuminaldehyde and 4-chloroacetophenone in the presence of sodium hydroxide, followed by crystallization from ethanol . Characterization techniques such as NMR and FTIR confirmed the successful formation of the desired product.
Chemical Reactions Analysis
Structural Features :
| Parameter | Value |
|---|---|
| Dihedral angle (aromatic rings) | 53.5° |
| Twist angle (enone vs rings) | 24.5° (C7 ring), 33.5° (C15 ring) |
| Bond length (C=O) | 1.221 Å |
Cyclization with Hydrazine Hydrate to Form Pyrazoline Derivatives
The chalcone undergoes cyclization with hydrazine hydrate to yield 1-{3-(4-chlorophenyl)-5-[4-(propan-2-yl)phenyl]-4,5-dihydro-1H-pyrazol-1-yl}ethanone , a pyrazoline derivative :
Reaction Pathways:
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Pathway 1 : Propionic acid reflux (8 hours) .
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Reactants : Chalcone (2.85 g, 0.01 mol), hydrazine hydrate (0.5 mL, 0.01 mol).
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Product : Crystallized pyrazoline (m.p. 365–367 K).
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Pathway 2 : Acetic acid reflux (9 hours) .
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Reactants : Chalcone (2.85 g, 0.01 mol), hydrazine hydrate (0.5 mL, 0.01 mol).
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Product : Pyrazoline (m.p. 389–391 K).
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Structural Analysis of Pyrazoline :
| Parameter | Value |
|---|---|
| Dihedral angle (pyrazole vs C10–C15 ring) | 84.6° |
| Pyrazole ring planarity (r.m.s. deviation) | 0.049 Å |
| Intermolecular interactions | C–H⋯O (R₂²(16) motif), π–π stacking (3.849 Å) |
Crystallographic and Spectroscopic Insights
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FT-IR/Raman : Vibrational modes of C=O (1675 cm⁻¹), C=C (1602 cm⁻¹), and C–Cl (756 cm⁻¹) confirm the chalcone’s enone structure .
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NLO Properties : First hyperpolarizability (β) is 83.85× higher than urea, indicating strong nonlinear optical activity .
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Molecular Docking : The chalcone binds to Lck kinase via alkyl-π interactions (TYR264, TYR304, ARG302), suggesting potential immunosuppressive activity .
Comparison with Similar Compounds
Substituent-Driven Variations in Physicochemical Properties
Chalcones with halogen, hydroxyl, or electron-donating substituents exhibit distinct physicochemical behaviors:
Key Observations :
- Electron-withdrawing groups (EWGs) : The 4-Cl substituent in the target compound enhances stability and polarizability but reduces ICT compared to 4-NMe₂ derivatives .
- Hydroxyl groups : Chalcones with 2-OH substituents (e.g., Compound 2) exhibit lower β values due to intramolecular H-bonding, which restricts π-conjugation .
Q & A
Q. What are the standard synthetic routes for (2E)-1-(4-chlorophenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one, and how can reaction conditions be optimized?
The compound is synthesized via Claisen-Schmidt condensation , involving a base-catalyzed reaction between 4-chlorobenzaldehyde and 4-isopropylacetophenone. Typical conditions include:
- Base : NaOH or KOH (10–20% w/v in ethanol) .
- Solvent : Ethanol or methanol, with stirring at 50–60°C for 4–6 hours .
- Purification : Recrystallization using ethanol or column chromatography (silica gel, hexane/ethyl acetate eluent) . Optimization strategies include adjusting molar ratios (1:1.2 aldehyde:ketone) and using microwave-assisted synthesis to reduce reaction time .
Q. How can the structural identity and purity of this chalcone derivative be confirmed experimentally?
Key analytical methods:
- NMR : and NMR to verify the α,β-unsaturated ketone (δ ~7.5–8.0 ppm for enone protons) and substituent positions .
- FT-IR : Absorption bands at ~1650–1680 cm (C=O stretch) and ~1600 cm (C=C stretch) .
- Mass spectrometry : Molecular ion peak matching the theoretical molecular weight (284.76 g/mol) .
- XRD crystallography : Monoclinic crystal system (space group ) with unit cell parameters Å, Å, Å .
Advanced Research Questions
Q. What computational methods are employed to predict the electronic and pharmacological properties of this compound?
- DFT calculations : Gaussian 09 or similar software with B3LYP/6-311G(d,p) basis set to analyze HOMO-LUMO gaps (e.g., ~4.5 eV), dipole moments, and electrostatic potential maps .
- Molecular docking : AutoDock Vina to simulate interactions with biological targets (e.g., COX-2 or bacterial enzymes) using PDB IDs like 5KIR or 1JIJ .
- MD simulations : GROMACS to assess stability in aqueous environments over 100 ns trajectories .
Q. How do structural modifications (e.g., halogen substitution) influence its biological activity?
Comparative studies with analogs (e.g., bromo, fluoro, or nitro derivatives) reveal:
- Antimicrobial activity : Chloro-substituted derivatives show enhanced Gram-positive bacterial inhibition (MIC ~12.5 µg/mL) compared to fluoro analogs (MIC ~25 µg/mL) due to increased lipophilicity .
- Anticancer potential : The 4-chlorophenyl group enhances apoptosis in MCF-7 cells (IC ~35 µM) by stabilizing interactions with tubulin’s colchicine-binding site .
- SAR recommendations : Introduce electron-withdrawing groups (e.g., -NO) at the para position to improve redox activity .
Q. What experimental strategies resolve contradictions in reported biological data for this compound?
Discrepancies in IC values or mechanism of action can be addressed via:
- Standardized assays : Use CLSI guidelines for antimicrobial testing (e.g., broth microdilution) .
- Control compounds : Compare with reference drugs (e.g., doxorubicin for cytotoxicity) to validate assay conditions .
- Multi-parametric analysis : Combine transcriptomics (RNA-seq) and metabolomics (LC-MS) to identify off-target effects .
Q. How does the crystal packing of this compound affect its physicochemical properties?
XRD data (CCDC 1988019) reveals:
- Intermolecular interactions : C-H···O hydrogen bonds (2.8–3.2 Å) and π-π stacking (3.6 Å) between aromatic rings stabilize the lattice .
- Solubility : Non-planar conformation reduces aqueous solubility (<0.1 mg/mL) but enhances lipid membrane permeability (logP ~3.2) .
- Thermal stability : Melting point ~160–162°C, with decomposition above 300°C (TGA analysis) .
Methodological Considerations
Q. What in vitro models are suitable for evaluating its anti-inflammatory activity?
- COX-2 inhibition assay : Measure prostaglandin E (PGE) suppression in LPS-stimulated RAW 264.7 macrophages (EC ~20 µM) .
- NF-κB luciferase reporter assay : Quantify inhibition of TNF-α-induced NF-κB activation in HEK293T cells .
Q. How can synthetic byproducts be minimized during scale-up?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
